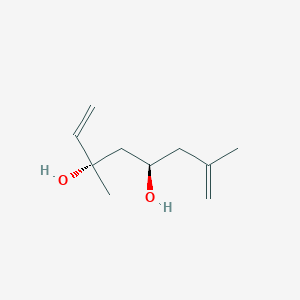
(3S,5R)-3,7-dimethylocta-1,7-diene-3,5-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,5R)-3,7-dimethylocta-1,7-diene-3,5-diol is an organic compound with a unique stereochemistry. This compound is characterized by its two chiral centers, which contribute to its specific three-dimensional structure. It is a diol, meaning it contains two hydroxyl groups, and it also features a diene, indicating the presence of two double bonds within its carbon chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-3,7-dimethylocta-1,7-diene-3,5-diol can be achieved through various synthetic routes. One common method involves the use of chiral catalysts to ensure the correct stereochemistry at the chiral centers. The process typically starts with the preparation of a suitable precursor, such as a diene or an aldehyde, which is then subjected to a series of reactions including reduction, oxidation, and hydrolysis to introduce the hydroxyl groups and achieve the desired stereochemistry .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced separation techniques, such as chromatography, can help achieve these goals .
化学反応の分析
Types of Reactions
(3S,5R)-3,7-dimethylocta-1,7-diene-3,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Saturated alcohols.
Substitution: Halogenated compounds or amines.
科学的研究の応用
(3S,5R)-3,7-dimethylocta-1,7-diene-3,5-diol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, such as pheromones and natural products.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism by which (3S,5R)-3,7-dimethylocta-1,7-diene-3,5-diol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of hydroxyl groups and double bonds allows it to participate in hydrogen bonding and other interactions, which can influence its binding affinity and specificity .
類似化合物との比較
Similar Compounds
(3S,5R)-3,5-dimethyltetrahydro-2H-pyran-2-one: A similar compound with a different ring structure.
(3S,4R,5R,6S)-3-fluoro-6-methyltetrahydro-2H-pyran-2,4,5-triyl triacetate: A fluorinated derivative with different functional groups.
Uniqueness
(3S,5R)-3,7-dimethylocta-1,7-diene-3,5-diol is unique due to its specific stereochemistry and the presence of both hydroxyl groups and double bonds. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .
特性
CAS番号 |
922499-09-0 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC名 |
(3S,5R)-3,7-dimethylocta-1,7-diene-3,5-diol |
InChI |
InChI=1S/C10H18O2/c1-5-10(4,12)7-9(11)6-8(2)3/h5,9,11-12H,1-2,6-7H2,3-4H3/t9-,10-/m1/s1 |
InChIキー |
KIPQPSQOSHQVHF-NXEZZACHSA-N |
異性体SMILES |
CC(=C)C[C@H](C[C@@](C)(C=C)O)O |
正規SMILES |
CC(=C)CC(CC(C)(C=C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3-(4-Nitrophenyl)triazan-1-ylidene]-3-oxocyclohexa-1,5-diene-1-sulfonamide](/img/structure/B14179906.png)
![1H-Indazole-3-carboxamide, 1-[(2,4-dichlorophenyl)methyl]-](/img/structure/B14179918.png)
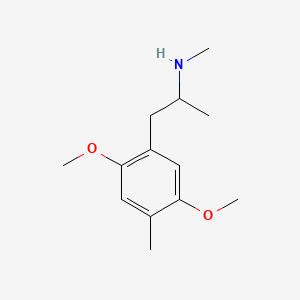
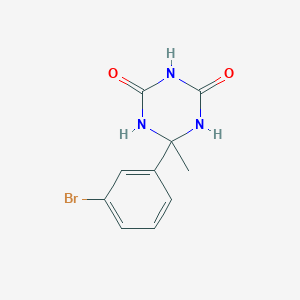
![2-[5-(3-Methylphenyl)-1-(2-methylpropyl)-1H-indol-3-yl]acetamide](/img/structure/B14179926.png)
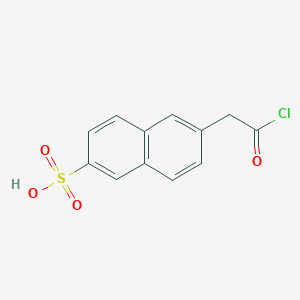
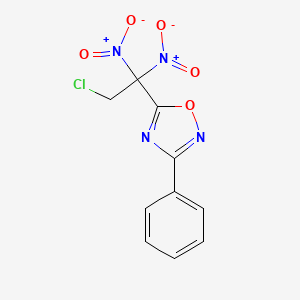
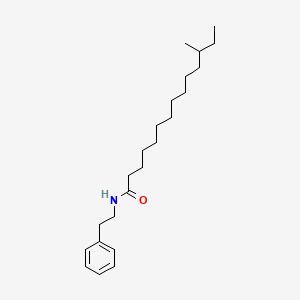
![5-Acetyl-3-[(4-fluorophenyl)sulfanyl]-1,4-diphenylpyridin-2(1H)-one](/img/structure/B14179951.png)
![6-[(Benzylamino)methylidene]-3,5-dimethoxycyclohexa-2,4-dien-1-one](/img/structure/B14179954.png)
![2-{[(1R)-1-(Furan-2-yl)but-3-en-1-yl]amino}phenol](/img/structure/B14179959.png)
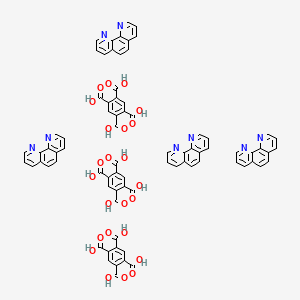
![1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}pyrrolidin-2-one](/img/structure/B14179981.png)
